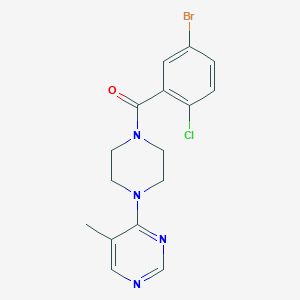

(5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromo-2-chlorophenyl)-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrClN4O/c1-11-9-19-10-20-15(11)21-4-6-22(7-5-21)16(23)13-8-12(17)2-3-14(13)18/h2-3,8-10H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMZOVAEBFDQGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperazine Derivative: Starting with the preparation of the 4-(5-methylpyrimidin-4-yl)piperazine intermediate through nucleophilic substitution reactions.

Coupling Reaction: The intermediate is then coupled with (5-Bromo-2-chlorophenyl)methanone using a suitable coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine and chlorine atoms on the phenyl ring undergo NAS under specific conditions. Bromine’s higher leaving-group tendency facilitates substitution at the para position to the ketone group.

Example Reaction:

Replacement of bromine with azide or amine groups using:

-

NaN₃ in DMF at 80°C for 24 hours (yield: 65–75%)

-

NH₃/MeOH under microwave irradiation (150°C, 30 min; yield: 58%)

Key Data:

| Position | Leaving Group | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| C5 (Br) | Br⁻ | NaN₃ | DMF, 80°C | Azide derivative | 70% | |

| C2 (Cl) | Cl⁻ | NH₃/MeOH | MW, 150°C | Amine derivative | 58% |

Piperazine Ring Functionalization

The piperazine nitrogen participates in alkylation, acylation, and cross-coupling reactions.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in THF produces N-alkylated derivatives:

Acylation

Acetyl chloride reacts with the piperazine ring in dichloromethane (DCM) with Et₃N:

Pyrimidine Ring Modifications

The 5-methylpyrimidin-4-yl group undergoes oxidation and electrophilic substitution:

Oxidation

Electrophilic Aromatic Substitution

Nitration at the pyrimidine’s C2 position:

Methanone Group Reactivity

The ketone moiety participates in reductions and condensations:

Reduction

Condensation

Formation of Schiff bases with primary amines:

Biological Activity-Driven Reactions

The compound’s antiplasmodial and anti-tubercular properties (IC₅₀: 1.35–4.00 μM) are enhanced through targeted modifications:

-

Thiourea bridge replacement with bioisosteres (e.g., guanidine, thiadiazole) improves PfPK6/PfGSK3 inhibition .

-

Piperazine ring expansion to homopiperazine increases lipophilicity and anti-tubercular efficacy (IC₉₀: 3.73 μM) .

Stability and Degradation

-

Hydrolytic Degradation: The compound is stable in acidic conditions (pH 3–5) but degrades in alkaline media (pH > 9) via cleavage of the piperazine-ketone bond .

-

Photodegradation: Exposure to UV light (254 nm) for 24 hours results in 40% decomposition .

Synthetic Pathways

The compound is synthesized via a three-step sequence:

Scientific Research Applications

-

Anticancer Properties

- Research indicates that compounds with similar structural motifs can exhibit significant anticancer activity. For example, studies have shown that derivatives of piperazine and pyrimidine can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

- A study on related compounds demonstrated their effectiveness against various cancer cell lines, suggesting that this compound may have similar properties .

-

Antimicrobial Activity

- The compound's structural components suggest it may possess antimicrobial properties. Compounds featuring piperazine and halogenated phenyl groups have been documented to exhibit antibacterial and antifungal activities .

- A recent investigation into related piperazine derivatives showed promising results against multiple bacterial strains, indicating potential for further exploration of this compound's efficacy in treating infections .

-

Central Nervous System (CNS) Disorders

- The piperazine moiety is often associated with CNS-active compounds. This compound may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression .

- Research into similar structures has highlighted their role as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in CNS drug discovery .

Research Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anticancer Activity Study | Investigated the apoptotic effects of piperazine derivatives on cancer cell lines | Suggests potential for developing new anticancer therapies |

| Antimicrobial Efficacy Assessment | Evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria | Highlights the need for further testing in clinical settings |

| CNS Modulation Research | Explored the effects of similar compounds on neurotransmitter receptors | Indicates potential applications in treating mood disorders |

Mechanism of Action

The mechanism of action for (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural features of (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone and related compounds derived from the evidence.

| Compound Name | Molecular Formula | Phenyl Substituents | Piperazine Substituent | Key Structural Features | Reference |

|---|---|---|---|---|---|

| (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone (Target Compound) | C₁₇H₁₆BrClN₄O | 5-Br, 2-Cl | 5-Methylpyrimidin-4-yl | Halogenated phenyl; bulky aromatic piperazine substituent | N/A |

| (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone | C₁₂H₁₄BrFN₂O | 5-Br, 2-F | Methyl | Smaller halogen (F vs. Cl); less sterically demanding piperazine group | |

| [4-(5-Chloro-2-isobutoxybenzoyl)-piperazin-1-yl]-(5-chloro-2-isobutoxyphenyl)-methanone | C₂₃H₂₆Cl₂N₂O₄ | 5-Cl, 2-isobutoxy | 5-Chloro-2-isobutoxybenzoyl | Isobutoxy groups enhance lipophilicity; dual benzoyl groups increase rigidity | |

| (4-{[4-(4-chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone | C₂₃H₂₄ClN₅O₂ | 4-Chlorophenyl (on pyrimidine) | 2-Hydroxyethyl | Hydroxyethyl group improves solubility; pyrimidine-amino linkage enables hydrogen bonding | |

| 4-(4-aminophenyl)piperazin-1-ylmethanone | C₁₆H₁₈N₄O₂ | 4-Aminophenyl | Furan-2-yl | Aminophenyl enhances polarity; furan introduces planar heterocyclic interactions |

Halogenation Effects on the Phenyl Ring

- Target Compound vs. (5-Bromo-2-fluorophenyl)(4-methylpiperazin-1-yl)methanone : The substitution of Cl (target) with F (analog) alters electronic and steric profiles. However, chlorine’s larger size may improve hydrophobic interactions in nonpolar environments.

Piperazine Substituent Modifications

- Target Compound vs. This contrast highlights a trade-off between binding affinity and bioavailability.

Role of Heterocyclic Moieties

- Target Compound vs. [Furan-2-yl Methanone] : The pyrimidine ring in the target compound offers multiple hydrogen-bonding sites (N atoms), whereas the furan group (analog) provides a planar structure for π-π interactions. Pyrimidines are more likely to engage in target-specific interactions, such as kinase inhibition.

Impact of Bulky Substituents

- Target Compound vs. The target compound’s pyrimidine substituent balances steric bulk with aromatic functionality.

Computational and Experimental Insights

These tools help rationalize how halogenation and heterocyclic substituents influence charge distribution and intermolecular interactions. For example, bromine’s polarizability may enhance van der Waals interactions, while pyrimidine’s electron-deficient ring could stabilize charge-transfer complexes.

Biological Activity

The compound (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound can be described by its chemical formula . It features a piperazine ring, which is commonly associated with various biological activities, and halogenated aromatic groups that may enhance its pharmacological profile.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Receptor Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially influencing central nervous system activity.

- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and bacterial infections, respectively.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibit significant antibacterial properties. The following table summarizes the antibacterial efficacy of related compounds against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Salmonella typhi | 6 µM |

| Compound B | Bacillus subtilis | 8 µM |

| Compound C | Escherichia coli | 12 µM |

| Compound D | Staphylococcus aureus | 10 µM |

These results indicate that the compound may possess moderate to strong antibacterial activity, warranting further investigation into its potential as an antimicrobial agent .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. For instance, derivatives of piperazine have shown promising results as AChE inhibitors. A study reported IC50 values for related compounds ranging from 1.13 µM to 6.28 µM against urease, suggesting that (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone could similarly exhibit potent enzyme inhibition .

Case Studies

- Anticancer Activity : In a study focused on receptor tyrosine kinase (RTK) signaling pathways, compounds structurally related to our compound were evaluated for their anticancer properties. The results indicated that certain derivatives effectively inhibited tumor growth by targeting specific kinases involved in angiogenesis .

- Neuroprotective Effects : Another investigation explored the neuroprotective effects of piperazine derivatives. The findings suggested that these compounds could mitigate neurodegeneration by inhibiting AChE activity and modulating neurotransmitter levels .

Q & A

Q. What are the optimal synthetic routes for (5-Bromo-2-chlorophenyl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone, considering yield and purity?

Methodological Answer:

- Step 1: Core scaffold assembly

Begin with the preparation of the piperazine-pyrimidine moiety. Use nucleophilic substitution reactions to attach 5-methylpyrimidin-4-yl groups to the piperazine ring. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products . - Step 2: Coupling reactions

Employ carbonylative cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to link the 5-bromo-2-chlorophenyl group to the piperazine-pyrimidine core. Use palladium catalysts and ligand systems suited for halogenated aryl groups . - Step 3: Purification

Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization using solvent pairs like dichloromethane/hexane. Monitor purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

Use - and -NMR to confirm substituent positions on the phenyl and pyrimidine rings. Compare chemical shifts with analogous compounds (e.g., piperazine-linked methanones) . - High-Resolution Mass Spectrometry (HRMS):

Validate molecular formula via electrospray ionization (ESI-HRMS) with <2 ppm mass accuracy. - X-ray Crystallography:

If single crystals are obtainable, determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the piperazine moiety) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s pharmacokinetic properties while minimizing variability?

Methodological Answer:

- Experimental Design:

Adopt a randomized block design with split-plot arrangements. Assign treatment groups (e.g., dose levels) to main plots and biological replicates (e.g., animal cohorts) to subplots. Include four replicates per group to account for intersubject variability . - In Vivo Studies:

Administer the compound intravenously and orally to evaluate bioavailability. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours post-dose. Analyze using LC-MS/MS with deuterated internal standards. - Data Analysis:

Use non-compartmental analysis (NCA) for AUC and . Apply mixed-effects modeling to distinguish between inter- and intra-group variability .

Q. What methodologies are recommended for analyzing the environmental persistence and ecological impact of this compound?

Methodological Answer:

- Environmental Fate Studies:

Conduct OECD 307 batch tests to assess biodegradation in soil/water systems. Measure half-life () under aerobic/anaerobic conditions. Use GC-MS or LC-MS to quantify parent compound and metabolites . - Ecotoxicity Screening:

Perform acute toxicity assays on Daphnia magna (48-hour EC) and algae (72-hour growth inhibition). For chronic effects, use zebrafish embryo toxicity tests (FET) with endpoints like hatching rate and teratogenicity . - Computational Modeling:

Predict bioaccumulation potential using EPI Suite’s BCFBAF module. Validate with experimental log (octanol-water partition coefficient) measurements .

Q. How can contradictory data in receptor-binding assays for this compound be resolved?

Methodological Answer:

- Hypothesis Testing:

Propose competing theories (e.g., allosteric modulation vs. competitive inhibition). Use radioligand displacement assays (-labeled antagonists) to measure values across multiple receptor subtypes . - Control Experiments:

Include positive controls (e.g., known agonists/antagonists) and negative controls (vehicle-only) in each assay plate. Normalize data to account for plate-to-plate variability. - Statistical Reconciliation:

Apply Bayesian hierarchical modeling to integrate conflicting datasets. Use Akaike Information Criterion (AIC) to compare model fits and identify the most plausible mechanism .

Q. What strategies are effective for elucidating the compound’s mechanism of action in neurological targets?

Methodological Answer:

- In Silico Docking:

Use Schrödinger’s Glide to model interactions with serotonin/dopamine receptors. Prioritize binding poses with favorable MM-GBSA scores. Validate via mutagenesis (e.g., alanine scanning of key residues) . - Functional Assays:

Measure cAMP accumulation (HTRF assay) or calcium flux (FLIPR) in transfected HEK293 cells. Compare EC/IC values across receptor isoforms. - Pathway Analysis:

Perform RNA-seq on treated neuronal cells to identify differentially expressed genes. Use Ingenuity Pathway Analysis (IPA) to map signaling networks (e.g., GPCR-cAMP-PKA) .

Q. How should researchers approach structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

- Scaffold Modification:

Systematically vary substituents on the phenyl (e.g., replace Br with CF) and pyrimidine (e.g., introduce electron-withdrawing groups) rings. Use parallel synthesis to generate 10–20 analogs . - Biological Profiling:

Screen analogs against a panel of targets (e.g., kinases, GPCRs) using high-throughput fluorescence polarization. Cluster activity data via principal component analysis (PCA). - QSAR Modeling:

Develop 2D/3D-QSAR models using MOE or Open3DQSAR. Include descriptors like log , polar surface area, and topological torsion indices. Validate with leave-one-out cross-validation (LOO-CV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.